

handling and safety precautions for 3-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-3-(2-nitrophenyl)propanoic acid
Cat. No.:	B1221991

[Get Quote](#)

Technical Support Center: 3-Amino-3-(2-nitrophenyl)propanoic acid

This technical support center provides guidance on the handling, safety, and experimental use of **3-Amino-3-(2-nitrophenyl)propanoic acid** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **3-Amino-3-(2-nitrophenyl)propanoic acid** and what is its primary use?

3-Amino-3-(2-nitrophenyl)propanoic acid is a chemical compound often utilized as an intermediate in pharmaceutical synthesis and for general chemical research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It serves as a building block in the creation of more complex molecules.[\[5\]](#)

Q2: What are the main hazards associated with this compound?

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[\[1\]](#) However, it is recommended to handle it following good industrial hygiene and safety practices.[\[6\]](#) Potential, though minimal, health effects could include irritation to the respiratory tract, skin, and eyes upon contact.[\[7\]](#)

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure safety, it is recommended to wear:

- Eye Protection: Safety glasses with side shields or goggles.[6]
- Hand Protection: Appropriate protective gloves.[6]
- Body Protection: Long-sleeved clothing to prevent skin exposure.[1][6]

Under normal use conditions, respiratory protection is not typically required.[1]

Q4: How should I store 3-Amino-3-(2-nitrophenyl)propanoic acid?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]

Some suppliers recommend a storage temperature of 0-5°C.[3][8][9]

Q5: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and bases.[3][7][8][9]

Q6: What should I do in case of accidental exposure?

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][6]
- Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes.[1][2] If symptoms occur, seek medical attention.[6]
- Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1][2]
- Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[2] Seek medical attention if symptoms occur.[1]

Q7: How should I dispose of this chemical?

Waste material should be swept up and shoveled into a suitable container for disposal.[1][6]

Avoid creating dust and do not release it into the environment.[1][6][7] Consult local regulations for proper disposal methods.

Physicochemical and Safety Data

Property	Value	Citations
CAS Number	5678-48-8	[1] [10]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[8] [10]
Molecular Weight	210.19 g/mol	[8]
Appearance	White to pale brown powder	[10]
Solubility	Slightly soluble in water	[3] [8] [9] [11]
Storage Temperature	0-5°C	[3] [8] [9]
Incompatible Materials	Strong oxidizing agents, strong acids, bases	[3] [7] [8] [9]

Troubleshooting Experimental Issues

Q8: I am experiencing a low yield in the synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid**. What are the possible causes and solutions?

Low yields can result from several factors. Consider the following:

- Incomplete Reaction: Ensure that the reaction has been allowed to proceed for the full duration at the specified temperatures (e.g., 1 hour at 70°C and 4 hours at 95°C)[\[2\]](#). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- Incorrect pH for Precipitation: The precipitation of the product is pH-dependent. After acidification, carefully adjust the pH to 4.2 to ensure maximum precipitation of the solid product.[\[2\]](#)
- Loss during Extraction: When washing the aqueous phase with ethyl acetate to remove impurities, ensure that the product, which is in the aqueous layer, is not inadvertently discarded.[\[2\]](#) Minimize the number of washes if significant product loss is suspected.

Q9: My final product is discolored or appears impure. How can I purify it?

- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a standard method for purification. The choice of solvent will depend on the solubility of the compound and its impurities.
- Washing: Ensure the filtered solid is washed adequately to remove any residual reactants or byproducts. The synthesis protocol suggests washing with ethyl acetate before precipitation. [\[2\]](#)
- Column Chromatography: For more challenging purifications, column chromatography can be employed to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Q10: The compound is not dissolving as expected for my next reaction step. What can I do?

The compound is only slightly soluble in water.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#) For reactions requiring the compound to be in solution, consider the following:

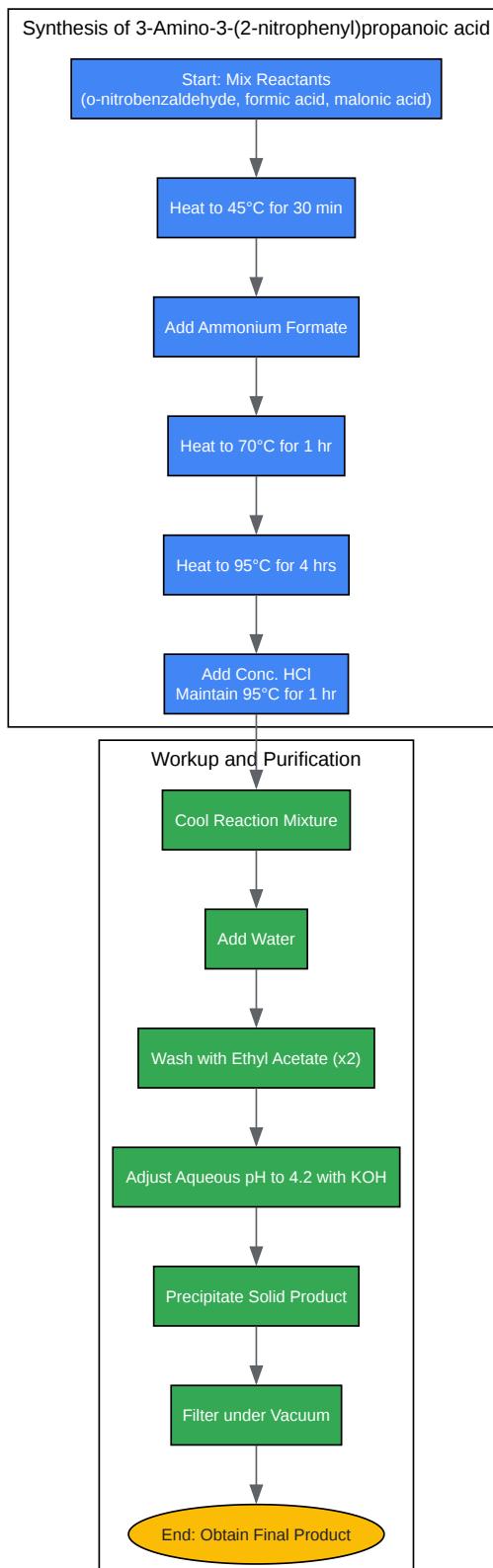
- Use of a Co-solvent: The subsequent reaction described uses a mixture of 5% sodium hydroxide solution and 85% hydrazine hydrate, indicating that solubility is enhanced in a basic aqueous medium.[\[2\]](#)
- Gentle Heating: Applying gentle heat can sometimes improve solubility, but be cautious as excessive heat could lead to degradation.
- Alternative Solvents: If the reaction chemistry allows, explore other polar organic solvents for better solubility.

Experimental Protocols

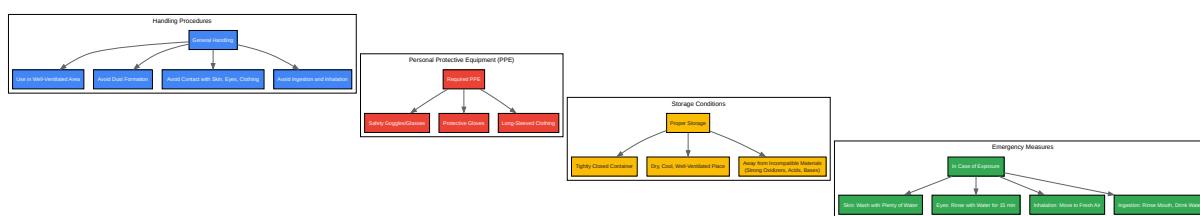
Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid[\[2\]](#)

This protocol describes the synthesis from o-nitrobenzaldehyde and malonic acid.

Materials:


- o-nitrobenzaldehyde
- Formic acid

- Malonic acid
- Ammonium formate
- Concentrated hydrochloric acid
- Ethyl acetate
- 50% Potassium hydroxide solution
- Water


Procedure:

- In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.
- Add ammonium formate (21.3 g, 0.338 mol) to the mixture.
- Increase the reaction temperature to 70°C and stir for one hour.
- Continue stirring at 95°C for an additional four hours.
- Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for another hour.
- Cool the reaction mixture and add 25 mL of water.
- Wash the mixture twice with ethyl acetate (2 x 25 mL). The product will remain in the aqueous phase.
- Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.
- Filter the solid under vacuum to obtain the final product.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid.**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fishersci.com \[fishersci.com\]](http://fishersci.com)

- 2. Page loading... [wap.guidechem.com]
- 3. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.at [fishersci.at]
- 7. peptide.com [peptide.com]
- 8. Acide 3-Amino-3-(2-nitrophényl)propionique, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 9. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. 3-Amino-3-(2-nitrophenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. 3-Amino-3-(2-nitrophenyl)propanoic acid CAS#: 5678-48-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [handling and safety precautions for 3-Amino-3-(2-nitrophenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221991#handling-and-safety-precautions-for-3-amino-3-(2-nitrophenyl)propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com